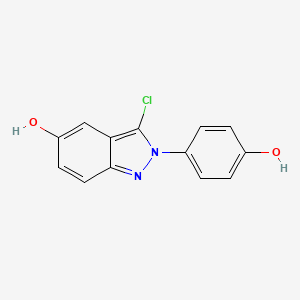

3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol

概要

説明

3-クロロ-2-(4-ヒドロキシフェニル)-2H-インダゾール-5-オールは、クロロ置換インダゾール環とヒドロキシフェニル基を組み合わせたユニークな構造を持つ合成有機化合物です。

準備方法

合成経路と反応条件

3-クロロ-2-(4-ヒドロキシフェニル)-2H-インダゾール-5-オールの合成は、通常、多段階の有機反応を伴います。一般的な方法の1つは、炭素-炭素結合の形成に広く用いられている鈴木-宮浦カップリング反応です。 この反応は、パラジウム触媒の存在下で、ボロン酸とハロゲン化芳香族化合物をカップリングさせるものです 。反応条件は一般的に穏やかで、水性または有機溶媒中で行うことができます。

工業生産方法

この化合物の工業生産には、同様のカップリング反応を用いた大規模合成が伴う場合があります。試薬と触媒の選択、反応条件の最適化は、高収率と純度を達成するために重要です。連続フロー反応器と自動合成プラットフォームの使用は、生産プロセスの効率とスケーラビリティを向上させることができます。

化学反応の分析

反応の種類

3-クロロ-2-(4-ヒドロキシフェニル)-2H-インダゾール-5-オールは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: ヒドロキシ基は酸化されてケトンまたはアルデヒドを形成することができます。

還元: クロロ基は水素原子に還元することができます。

置換: クロロ基は、アミノ基やアルキル基などの他の官能基に置き換えることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。

還元: 水素化リチウムアルミニウム(LiAlH4)やパラジウム触媒の存在下での水素ガス(H2)などの還元剤を使用することができます。

置換: 求核置換反応は、アジ化ナトリウム(NaN3)やナトリウムメトキシド(NaOCH3)などの試薬を用いて行うことができます。

生成される主な生成物

酸化: 3-クロロ-2-(4-オキソフェニル)-2H-インダゾール-5-オールの生成。

還元: 2-(4-ヒドロキシフェニル)-2H-インダゾール-5-オールの生成。

置換: 3-アミノ-2-(4-ヒドロキシフェニル)-2H-インダゾール-5-オールまたは3-メチル-2-(4-ヒドロキシフェニル)-2H-インダゾール-5-オールの生成。

科学研究への応用

3-クロロ-2-(4-ヒドロキシフェニル)-2H-インダゾール-5-オールは、科学研究においていくつかの応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌性または抗がん特性を持つ生物活性化合物としての可能性が調査されています.

医学: 特にがんなどの疾患の治療における潜在的な治療効果について調査されています.

工業: ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に利用されています。

科学的研究の応用

Pharmacological Properties

1. Estrogen Receptor Agonism

Indazole chloride acts as an estrogen receptor-β agonist , demonstrating protective effects against atherosclerosis. Research indicates that it inhibits the inflammatory response in vascular smooth muscle cells (VSMCs) under hypoxic conditions, which is crucial for preventing vascular diseases. In particular, it reduces reactive oxygen species (ROS) production and VSMC migration, thus mitigating the progression of atherosclerosis .

2. Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of experimental autoimmune encephalomyelitis (EAE) . Studies suggest that Indazole chloride promotes axon myelination and offers neuroprotective benefits, indicating its potential in treating neurological disorders .

3. Cytotoxic Activity Against Cancer Cells

Indazole derivatives have been explored for their cytotoxic properties against various cancer cell lines. For instance, hybrid compounds derived from Indazole structures exhibited significant cytotoxicity against HeLa cells, suggesting that modifications to the Indazole scaffold can enhance anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Indazole derivative 5 | HeLa | 125 |

| Indazole derivative 6 | SK-LU-1 | 100 |

| Indazole derivative 7 | K562 | 90 |

Case Studies

Case Study 1: Cardiovascular Disease Management

In a study examining the effects of estrogen receptor agonists on cardiovascular health, Indazole chloride was found to significantly reduce markers of inflammation and fibrosis in animal models of ischemic heart disease. The treatment led to improved cardiac function and reduced mortality rates associated with acute coronary syndrome .

Case Study 2: Cancer Treatment Exploration

A recent investigation into the cytotoxic effects of modified Indazoles revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancerous cells. These findings support the hypothesis that structural modifications can lead to enhanced therapeutic efficacy against malignancies .

作用機序

3-クロロ-2-(4-ヒドロキシフェニル)-2H-インダゾール-5-オールの作用機序は、特定の分子標的との相互作用を伴います。ヒドロキシフェニル基は、生体分子と水素結合を形成することができます。一方、インダゾール環は、タンパク質中の疎水性ポケットと相互作用することができます。 これらの相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります .

類似化合物との比較

類似化合物

4-ヒドロキシ-2-キノロン: これらの化合物も同様のヒドロキシフェニル基を持ち、その生物活性について研究されています.

3-(4-クロロフェニル)-3-ヒドロキシ-2,2-ジメチルプロピオン酸誘導体: これらの化合物も同様の構造的特徴を持ち、抗がん特性について調査されています.

独自性

3-クロロ-2-(4-ヒドロキシフェニル)-2H-インダゾール-5-オールは、明確な化学反応性と生物活性を与える官能基の特定の組み合わせにより、独自のものとなっています。

生物活性

3-Chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol, also referred to as Indazole-Cl, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

The compound features a chlorinated indazole core with a hydroxyl-substituted phenyl group, which contributes to its unique biological profile. Its structural characteristics can be summarized in the following table:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Chlorine and hydroxy groups | Potential for multiple biological activities |

| 2-(4-Hydroxyphenyl)-2H-indazole | Hydroxyphenyl group, no chlorine | Lacks halogen substitution |

| 3-Bromo-2-(4-hydroxyphenyl)-2H-indazol | Bromine instead of chlorine | Greater electrophilicity due to bromine |

| 3-Methyl-2-(4-hydroxyphenyl)-2H-indazole | Methyl group addition | Alters lipophilicity and biological activity |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa and K562 cells. The compound's mechanism appears to involve tubulin inhibition, similar to known anticancer agents like combretastatin A-4, which binds to tubulin and disrupts microtubule dynamics .

Antimicrobial Activity

Preliminary findings suggest that this indazole derivative may possess antimicrobial properties , although specific mechanisms remain largely unexplored. Its structural similarity to other bioactive indazole derivatives hints at potential interactions with microbial targets.

Cardiovascular Effects

Indazole-Cl has been identified as an estrogen receptor (ER)-β agonist , which plays a crucial role in cardiovascular health. It has demonstrated protective effects against atherosclerosis by modulating vascular smooth muscle cell behavior under hypoxic conditions. This modulation includes reducing reactive oxygen species (ROS) production and inflammatory responses, thereby suggesting a potential therapeutic role in cardiovascular diseases .

The exact mechanisms underlying the biological activities of this compound are still being elucidated. However, its interactions with key cellular pathways such as:

- Tubulin polymerization : Inhibiting tubulin assembly may lead to cell cycle arrest in cancer cells.

- Estrogen receptor modulation : Agonism of ER-β could mediate protective effects in vascular tissues.

These mechanisms highlight the compound's multifaceted role in cellular processes.

Case Studies and Research Findings

- Cytotoxicity Assays : In a comparative study, the IC50 values for various indazole derivatives were measured against cancer cell lines. The compound displayed notable cytotoxicity, outperforming some reference drugs like cisplatin .

- Cardiovascular Protection : In experimental models of atherosclerosis, treatment with Indazole-Cl resulted in significant reductions in inflammatory markers and improved vascular function, suggesting its utility in managing cardiovascular diseases .

特性

IUPAC Name |

3-chloro-2-(4-hydroxyphenyl)indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2/c14-13-11-7-10(18)5-6-12(11)15-16(13)8-1-3-9(17)4-2-8/h1-7,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHQDSBJVFFIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C3C=C(C=CC3=N2)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463812 | |

| Record name | 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848142-62-1 | |

| Record name | 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 848142-62-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。